9-Methyl-1-oxaspiro[5.5]undecan-4-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
9-methyl-1-oxaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C11H20O2/c1-9-2-5-11(6-3-9)8-10(12)4-7-13-11/h9-10,12H,2-8H2,1H3 |
InChI Key |
OYRVBTNZTVRAHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)CC(CCO2)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 9 Methyl 1 Oxaspiro 5.5 Undecan 4 Ol
Retrosynthetic Analysis for the Elaboration of the 9-Methyl-1-oxaspiro[5.5]undecan-4-ol Scaffold
Retrosynthetic analysis of this compound reveals several logical bond disconnections to simplify the target into more readily available starting materials. The most common and direct approach involves the disconnection of the two C-O bonds of the spiroketal. This leads back to a key acyclic precursor, a dihydroxy ketone.
This classical retrosynthetic pathway suggests that the spiroketal can be formed in a forward sense via an acid-catalyzed intramolecular cyclization of the corresponding dihydroxy ketone. rsc.orgnih.gov The stereochemistry at the spirocyclic center is often thermodynamically controlled, favoring the most stable anomeric conformation. thieme-connect.com Alternative disconnections can envision precursors for metal-catalyzed or metathesis-based cyclizations, which will be discussed in subsequent sections. The strategic placement of the methyl group on the cyclohexane (B81311) ring and the hydroxyl group on the tetrahydropyran (B127337) ring must be considered from the outset in the design of the acyclic precursor.
Development of Novel Synthetic Pathways to the 1-Oxaspiro[5.5]undecane Core
While acid-catalyzed cyclization of dihydroxy ketones is a foundational method, the demand for greater control over stereochemistry and functional group tolerance has spurred the development of novel synthetic pathways. benthamscience.commskcc.org These modern methods often utilize transition metals or specific reaction cascades to construct the spiroketal core under milder conditions.
Spirocyclization reactions are the cornerstone of 1-oxaspiro[5.5]undecane synthesis. These methods involve the formation of the two heterocyclic rings around a central spiro-carbon atom, often in a single or tandem sequence.
Lewis acids are effective promoters for the formation of spirocyclic systems by activating functional groups and facilitating intramolecular bond formation. banglajol.info In the context of this compound, a Lewis acid could catalyze the cyclization of an appropriate keto-diol precursor. The Lewis acid coordinates to the carbonyl oxygen, enhancing its electrophilicity and promoting the sequential nucleophilic attack of the two hydroxyl groups to form the spiroketal. nih.govresearchgate.net Various Lewis acids can be employed, with their choice influencing reaction conditions and selectivity. nih.gov For instance, indium(III) and zinc(II) salts have been used for related intramolecular cyclizations leading to oxaspirocyclic scaffolds. nih.gov
Table 1: Examples of Lewis Acids in Spirocyclization Reactions
| Lewis Acid Catalyst | Precursor Type | Product | Reference |
|---|---|---|---|
| InCl₃·4H₂O | ortho-prenylated chalcones | Tertiary alcohols | nih.gov |
| ZnCl₂ | ortho-prenylated chalcones | Tertiary alcohols | nih.gov |
Transition metal catalysis offers powerful and versatile methods for constructing spiroketals, often from precursors that are distinct from the traditional dihydroxy ketones. rsc.orgrsc.orgthieme-connect.com These methods have expanded the range of accessible spiroketal structures and provide opportunities for asymmetric synthesis. rsc.org
Gold and Platinum Catalysis: Gold(I) and platinum(II) catalysts are particularly effective in activating alkynes toward nucleophilic attack. A common strategy involves the cyclization of alkynyl diols. rsc.orgthieme-connect.com In this approach, the metal catalyst activates the alkyne, which serves as a latent ketone, facilitating a double hydroalkoxylation cascade to form the spiroketal. This method avoids the often harsh conditions of strong acid catalysis. thieme-connect.com
Palladium Catalysis: Palladium-catalyzed reactions have also been extensively developed for spirocycle synthesis. nih.gov These can involve various mechanisms, including C-H activation/intramolecular C-O bond formation, Narasaka-Heck cyclization cascades, or carbonylative Sonogashira coupling followed by double annulation. researchgate.netnih.govnih.gov For example, a palladium(II) catalyst can mediate the intramolecular reaction between a C(sp³)–H bond and a hydroxyl group, guided by a directing group, to stereoselectively form oxaspirocycles. nih.gov
Table 2: Transition Metals in Spiroketal Synthesis
| Metal Catalyst | Precursor Type | Key Transformation | Reference |
|---|---|---|---|
| Gold(I), Platinum(II) | Alkynyl diols | Double hydroalkoxylation | rsc.orgthieme-connect.com |
| Palladium(II) | Alcohols with C-H bonds | C(sp³)–H activation/C–O formation | nih.gov |
Photooxygenation provides an alternative route to spiroketals by generating oxygenated intermediates under mild conditions. This strategy typically involves the reaction of a substrate with singlet oxygen (¹O₂), which can be generated photochemically using a sensitizer (B1316253) like rose bengal or methylene (B1212753) blue. cuny.eduwikipedia.orgchem-station.com
The reaction of ¹O₂ with a suitably designed diene or furan (B31954) precursor can lead to the formation of an endoperoxide. rsc.org Subsequent reduction and acid-catalyzed rearrangement or ketalization of this intermediate can then yield the desired spiroketal framework. For example, the photooxidation of 2-(α-hydroxyalkyl)furans can be a key step in synthesizing related spiroketal structures. cuny.edu This methodology offers a unique entry into the spiroketal core, diverging significantly from traditional acid- or metal-catalyzed cyclizations of linear precursors.
Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of a wide variety of cyclic and heterocyclic systems, including spiroketals. thieme-connect.de The reaction, typically catalyzed by ruthenium-based complexes (e.g., Grubbs' catalysts), involves the intramolecular reaction of a diene to form a new ring and release a small olefin, such as ethene. nih.gov
To synthesize a 1-oxaspiro[5.5]undecane system, a precursor containing two strategically placed double bonds is required. One approach involves preparing a bicyclic acetal (B89532) intermediate via intermolecular ketalization of a diene diol, followed by RCM to desymmetrize and form one of the rings. nih.govacs.org A subsequent acid-catalyzed rearrangement can then furnish the final spiroketal. nih.govacs.org This strategy allows for the rapid construction of complex bicyclic systems that can be isomerized to the thermodynamically favored spiroketal. nih.gov This method is particularly valuable for its functional group tolerance and the ability to form rings of various sizes. thieme-connect.dearkat-usa.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Bismuth(III) triflate (Bi(OTf)₃) |
| Ethene |
| Gold(I) |
| Indium(III) chloride tetrahydrate (InCl₃·4H₂O) |
| Methylene blue |
| Palladium |
| Platinum(II) |
| Rose bengal |
| Ruthenium |
Multi-Component Reactions for Concurrent Spirocycle and Functional Group Formation
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, present a highly efficient strategy for the rapid assembly of complex molecules like this compound. nih.govnih.gov This approach is advantageous for its atom economy, reduction of intermediate isolation steps, and the ability to generate molecular diversity. mdpi.com
For the synthesis of the target spiroketal, a hypothetical MCR could be designed to concurrently form the spirocyclic core and introduce the necessary functional groups. For instance, a reaction could be envisioned involving a diketone precursor, a suitable diol, and a methyl-organometallic reagent. The reaction would proceed through a cascade of events, potentially initiated by the formation of a hemiketal, followed by an intramolecular cyclization and a subsequent nucleophilic addition of the methyl group. The choice of catalyst and reaction conditions would be critical to steer the reaction towards the desired this compound structure. While specific MCRs for this exact target are not extensively documented, the principles of reactions like the Passerini and Ugi reactions, which create complex products in a single step, provide a conceptual framework. nih.gov
| Reaction Type | Components | Potential Advantages | Key Challenges |
| Passerini-type | Isocyanide, Carboxylic Acid, Ketone | High atom economy, rapid complexity generation. | Control of spirocyclization vs. linear products. |
| Ugi-type | Isocyanide, Carboxylic Acid, Ketone, Amine | High diversity potential, multiple bond formations. | Incorporation of the oxaspiro moiety. |
| Cascade Cyclization | Dienone, Diol, Methylating Agent | Direct formation of the spiroketal core. | Regio- and stereoselectivity of the cyclization and methylation. |
Stereoselective Synthesis of this compound
Controlling the stereochemistry at the spirocenter and the two chiral carbons bearing the methyl and hydroxyl groups is a significant challenge in the synthesis of this compound.
Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of spiroketals. nih.gov Chiral catalysts, including organocatalysts and metal complexes with chiral ligands, can facilitate the formation of one enantiomer over the other. acs.org For instance, a bifunctional aminothiourea catalyst has been shown to mediate the intramolecular hemiacetalization/oxy-Michael addition cascade, leading to highly enantioselective spiroketal formation. nih.gov Similarly, iridium-catalyzed asymmetric cascade allylation/spiroketalization reactions have been developed for the stereoselective synthesis of oxazoline-spiroketals. acs.org The application of such catalytic systems to a suitable precursor of this compound could enable the stereocontrolled construction of the spirocyclic core.
Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials. wikipedia.orgnih.gov This approach can be particularly effective if a suitable starting material already contains some of the required stereocenters. rsc.org For the synthesis of this compound, a chiral starting material derived from carbohydrates or terpenes could be employed. nih.govyoutube.com The inherent chirality of the starting material can then be used to direct the stereochemical outcome of subsequent reactions, including the formation of the spiroketal ring system.
Alternatively, chiral auxiliaries can be temporarily attached to an achiral precursor. The auxiliary then directs the stereoselective formation of the desired stereocenters. After the key stereodefining steps, the auxiliary is removed to yield the enantiomerically enriched product.
Biocatalysis provides a green and highly selective method for obtaining enantiomerically pure compounds. researchgate.netnih.gov Enzymatic kinetic resolution can be employed to separate a racemic mixture of this compound or a key intermediate. mdpi.com In this process, an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer and the product. nih.gov For example, lipases are commonly used for the resolution of alcohols through enantioselective acylation.
Furthermore, enzymes can be used to catalyze specific transformations in the synthetic sequence with high stereoselectivity. researchgate.netnih.gov For instance, a reductase could be used for the stereoselective reduction of a ketone precursor to the desired alcohol, this compound.
| Method | Principle | Advantages | Disadvantages |
| Asymmetric Catalysis | Chiral catalyst induces enantioselectivity in a reaction. | High efficiency, catalytic amounts of chiral material needed. | Catalyst development can be challenging and costly. |
| Chiral Pool Synthesis | Utilizes enantiopure starting materials from nature. wikipedia.org | Pre-existing stereocenters, often cost-effective. | Limited to the availability of suitable starting materials. |
| Chiral Auxiliaries | A temporary chiral group directs stereoselective reactions. | Broad applicability, predictable stereochemical outcomes. | Requires additional steps for attachment and removal. |
| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer of a racemate. mdpi.com | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield of 50% for the desired enantiomer. |
Chemo- and Regioselective Functionalization for the Introduction of the Methyl and Hydroxyl Groups
The introduction of the methyl and hydroxyl groups at specific positions on the 1-oxaspiro[5.5]undecane scaffold requires high chemo- and regioselectivity. If the spiroketal core is synthesized first, subsequent functionalization must differentiate between various carbon atoms. For instance, the introduction of the hydroxyl group at the C-4 position could be achieved through the reduction of a corresponding ketone, 4-oxo-9-methyl-1-oxaspiro[5.5]undecane. The regioselectivity of this reduction would be dictated by the position of the carbonyl group.
The introduction of the methyl group at the C-9 position could be accomplished through various methods, such as the conjugate addition of a methyl organocuprate to an enone precursor or the alkylation of an enolate. The success of these strategies hinges on the ability to control the regioselectivity of the reaction, ensuring that the methyl group is introduced at the desired C-9 position.
Green Chemistry Principles and Sustainable Synthesis of Oxaspiro Compounds
The synthesis of this compound can be designed to align with the principles of green chemistry, aiming to reduce the environmental impact of the synthetic process. nih.govmdpi.com Key considerations include the use of non-hazardous solvents, minimizing waste generation, and employing catalytic methods over stoichiometric reagents. researchgate.netnih.gov
Biocatalytic methods, as discussed earlier, are inherently green due to their use of renewable catalysts (enzymes) and operation under mild conditions, often in aqueous media. researchgate.netnih.gov The use of multi-component reactions also aligns with green chemistry principles by increasing atom economy and reducing the number of synthetic steps and purification procedures. mdpi.com Furthermore, exploring the use of renewable starting materials, potentially from the chiral pool, contributes to a more sustainable synthesis. nih.gov The selection of reagents and reaction conditions should prioritize energy efficiency and the avoidance of toxic and hazardous substances. nih.gov
Mechanistic Investigations of Key Synthetic Steps
Recent and more detailed investigations, often supported by computational studies, have refined this classical view. acs.org For certain substrates and under specific catalytic conditions, particularly those employing chiral Brønsted acids, the mechanism may deviate from a purely stepwise SN1-like pathway involving a discrete oxocarbenium ion. acs.org Instead, an asynchronous, concerted mechanism has been proposed. acs.org In such a scenario, the C-O bond formation and the departure of the leaving group (water) occur in a single, albeit asynchronous, transition state. This pathway avoids the formation of a high-energy, fully developed oxocarbenium ion. Isotopic labeling studies and kinetic analyses, such as Hammett studies, have been instrumental in distinguishing between these mechanistic possibilities. For instance, a significant buildup of positive charge in the transition state, as revealed by a large negative rho (ρ) value in a Hammett plot, would support a mechanism with substantial SN1 character. acs.orgnih.gov
Below is a data table summarizing the key features of the plausible mechanistic pathways in the formation of a spiroketal such as this compound.
| Mechanistic Feature | Stepwise (SN1-like) Mechanism | Concerted (SN2-like/Asynchronous) Mechanism |
| Key Intermediate | Discrete oxocarbenium ion wikipedia.orgcazypedia.org | Transient, polar transition state acs.org |
| Rate-Determining Step | Formation of the oxocarbenium ion | The single, concerted cyclization step |
| Evidence | Trapping of intermediates, Hammett studies showing large negative ρ values acs.orgnih.gov | Kinetic isotope effects, computational modeling of transition states acs.org |
| Stereochemical Control | Often governed by the stability of the final product (thermodynamic control) | Can be influenced by the catalyst and substrate in the transition state (kinetic control) acs.org |
In the context of synthesizing the specific target, this compound, the stereochemistry at the C4 (hydroxyl-bearing) and C9 (methyl-bearing) positions of the undecane (B72203) framework would be established in the precursor molecule. The crucial spiroketalization step would then establish the stereocenter at C5. The final stereochemical outcome would be a result of the interplay between the steric and electronic factors within the transition state of the cyclization, ultimately favoring the formation of the most thermodynamically stable diastereomer, in accordance with the principles of the anomeric effect. chemtube3d.com
Advanced Spectroscopic and Spectrometric Characterization Techniques for 9 Methyl 1 Oxaspiro 5.5 Undecan 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Configurational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. A complete NMR analysis would provide unambiguous evidence for the carbon skeleton, the placement of functional groups, and the relative stereochemistry of the chiral centers.
One-Dimensional NMR (¹H, ¹³C) for Fundamental Structural Elucidation
One-dimensional NMR experiments are the first step in characterizing a novel compound.
¹H NMR (Proton NMR): This experiment provides information about the chemical environment of each hydrogen atom. For 9-Methyl-1-oxaspiro[5.5]undecan-4-ol, one would expect to see distinct signals for the methyl protons, the proton on the carbon bearing the hydroxyl group (H-4), and the various methylene (B1212753) protons of the two rings. The chemical shift (δ, in ppm) of each signal indicates the electronic environment of the protons, while the integration of the signal corresponds to the number of protons it represents. Spin-spin coupling patterns (multiplicity, e.g., singlet, doublet, triplet) would reveal which protons are adjacent to one another.
¹³C NMR (Carbon-13 NMR): This experiment identifies all unique carbon atoms in the molecule. The spectrum for this compound would be expected to show distinct signals for the spiro carbon (C-6), the carbon bonded to the hydroxyl group (C-4), the carbons adjacent to the ring oxygen (C-2 and C-5), the methyl carbon (at C-9), and the remaining methylene carbons of the cyclohexane (B81311) and tetrahydropyran (B127337) rings.
A hypothetical data table for the kinds of signals one might observe is presented below.
Hypothetical ¹H and ¹³C NMR Data
| Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2 | 3.5 - 3.8 (m) | 60 - 65 |
| 3 | 1.6 - 1.9 (m) | 30 - 35 |
| 4 | 3.9 - 4.2 (m) | 65 - 70 |
| 5 | 1.4 - 1.7 (m) | 40 - 45 |
| 6 (spiro) | - | 75 - 80 |
| 7 | 1.3 - 1.6 (m) | 20 - 25 |
| 8 | 1.2 - 1.5 (m) | 25 - 30 |
| 9 | 1.5 - 1.8 (m) | 35 - 40 |
| 10 | 1.1 - 1.4 (m) | 20 - 25 |
| 11 | 1.3 - 1.6 (m) | 20 - 25 |
| 9-CH₃ | 0.8 - 1.0 (d) | 15 - 20 |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry
Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the proton connectivity within the tetrahydropyran and cyclohexane rings, confirming the sequence of methylene groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It allows for the definitive assignment of proton and carbon signals for all CH, CH₂, and CH₃ groups.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting different fragments of the molecule. For instance, HMBC would show correlations from the methyl protons to C-9 and adjacent carbons, confirming the position of the methyl group. It would also be critical in confirming the connectivity around the spiro center (C-6).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is the primary method for determining the relative stereochemistry. For example, it could show spatial proximity between the methyl group protons and specific axial or equatorial protons on the cyclohexane ring, helping to establish the orientation of the methyl group. It would also be used to determine the relative orientation of the hydroxyl group at C-4.
Advanced NMR Experiments for Conformational Analysis and Dynamic Behavior
The two six-membered rings in this compound are not static; they exist in dynamic chair-like conformations. Advanced NMR experiments, such as variable temperature (VT) NMR, can provide insight into this behavior. By recording spectra at different temperatures, it may be possible to observe the effects of conformational exchange, such as the broadening or sharpening of signals, and to calculate the energy barriers between different conformations.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
HRMS provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million. This precision allows for the unambiguous determination of the molecular formula. For this compound (C₁₁H₂₀O₂), HRMS would be used to confirm this exact formula by distinguishing its precise mass from other combinations of atoms that might have the same nominal mass.
Expected HRMS Data
| Formula | Calculated Mass | Observed Mass |
|---|
Note: This table is for illustrative purposes only.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Substructural Elements
Tandem mass spectrometry (MS/MS) involves selecting an ion of a particular mass-to-charge ratio (the parent ion) and then fragmenting it to observe the masses of the resulting daughter ions. The fragmentation pattern is like a fingerprint for the molecule and provides clues about its substructures. For this compound, characteristic fragmentation pathways would likely include:
Loss of a water molecule (H₂O) from the parent ion, a common fragmentation for alcohols.
Cleavage of the rings, particularly initiated by the ring oxygen, leading to characteristic fragment ions that would help confirm the spiroketal structure.
Loss of the methyl group or other alkyl fragments from the cyclohexane ring.
Analyzing these fragmentation pathways allows researchers to piece together the molecular structure, corroborating the findings from NMR spectroscopy.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
In IR spectroscopy, a vibration is active only if it causes a change in the molecule's dipole moment. libretexts.org For this compound, the most prominent IR absorption bands would correspond to the stretching and bending vibrations of its key functional groups. The hydroxyl (-OH) group would exhibit a strong, broad absorption band in the 3200-3600 cm⁻¹ region due to O-H stretching, with its exact position and shape being sensitive to hydrogen bonding. The C-O stretching vibrations of the alcohol and the spiroketal's ether linkages would appear in the fingerprint region, typically between 1050 and 1260 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ range.
Raman spectroscopy, which detects vibrations that cause a change in the molecule's polarizability, provides complementary information. libretexts.org While the O-H stretch is often weak in Raman spectra, the C-C and C-O bonds of the spiroketal backbone would produce characteristic signals. The symmetric vibrations of the carbon skeleton are typically strong in Raman spectra, offering insights into the conformation of the two six-membered rings.
By analyzing both IR and Raman spectra, a comprehensive vibrational profile of this compound can be constructed, confirming the presence of its defining functional groups and providing structural insights.
Table 1: Predicted Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|---|
| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad | Weak |
| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium to Strong | Strong |
| C-O (Alcohol) | Stretching | 1050 - 1260 | Strong | Medium |
| C-O-C (Spiroketal Ether) | Asymmetric Stretching | 1070 - 1150 | Strong | Medium |
| C-C (Ring) | Stretching | 800 - 1200 | Weak to Medium | Medium to Strong |
X-ray Crystallography for Absolute Structure and Solid-State Conformation Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, thereby revealing the absolute structure and solid-state conformation of a molecule. researchgate.net For a stereochemically complex molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would be invaluable. nih.gov
The analysis would confirm the spirocyclic nature of the core and establish the relative stereochemistry of the chiral centers, including the spirocenter (C-5), C-4, and C-9. The resulting crystal structure would detail the conformation of the two interconnected six-membered rings. Spiroketal systems typically adopt a stable double-chair conformation to minimize steric strain, a preference that is often reinforced by stereoelectronic factors like the anomeric effect. chemtube3d.comnih.gov The anomeric effect describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric carbon in a heterocyclic ring. mdpi.com
Table 2: Structural Parameters Obtainable from X-ray Crystallography of this compound
| Parameter | Description | Expected Information |
|---|---|---|
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Provides information on crystal system and packing. |
| Bond Lengths | The distance between the nuclei of two bonded atoms (e.g., C-O, C-C, O-H). | Confirms covalent bonding and can indicate bond order. |
| Bond Angles | The angle formed between three connected atoms (e.g., C-O-C, C-C-C). | Defines the geometry of the rings and substituent positions. |
| Torsional Angles | The dihedral angle between four consecutively bonded atoms. | Determines the precise conformation (e.g., chair, boat) of the rings. |
| Absolute Configuration | The 3D spatial arrangement of atoms at chiral centers (requires anomalous dispersion). | Unambiguously assigns R/S configuration to each stereocenter. |
Chiroptical Spectroscopy (Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Absolute Configuration Assignment
Chiroptical spectroscopy techniques, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules in solution. nih.gov These methods measure the differential interaction of a molecule with left- and right-circularly polarized light. mdpi.com
For this compound, which has multiple stereocenters, determining the absolute configuration is a significant challenge. ECD spectroscopy, particularly when combined with quantum chemical calculations, has become a reliable method for this purpose. mdpi.comnih.gov The procedure involves measuring the experimental ECD spectrum of an enantiomerically pure sample. Concurrently, theoretical ECD spectra for all possible stereoisomers (e.g., (4R, 5S, 9R) and its enantiomer (4S, 5R, 9S)) are calculated using time-dependent density functional theory (TD-DFT). nih.govnih.gov
The absolute configuration is assigned by comparing the experimental spectrum with the calculated ones. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers—in terms of the position, sign, and intensity of the Cotton effects—provides a confident assignment of the absolute stereochemistry. rsc.org ORD, which measures the rotation of plane-polarized light as a function of wavelength, provides complementary data that can support the ECD-based assignment.
Table 3: Hypothetical ECD Data for Absolute Configuration Assignment
| Source | Wavelength (nm) | Cotton Effect Sign (Δε) | Assignment |
|---|---|---|---|
| Experimental Sample | ~215 | Positive (+) | Match suggests the experimental sample has the (4R, 5S, 9R) configuration. |
| Calculated for (4R, 5S, 9R) | ~218 | Positive (+) | |
| Calculated for (4S, 5R, 9S) | ~218 | Negative (-) | Mismatch. |
Chromatographic Methods for Purity Assessment, Stereoisomer Separation, and Quantification
Chromatographic techniques are indispensable for separating components of a mixture and are widely used for purity assessment, isolation of stereoisomers, and quantification of target analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatility and Thermostability Studies
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection and identification power of MS. academicjournals.org It is ideally suited for the analysis of volatile and thermally stable compounds. nih.gov Given its molecular weight and structure, this compound is expected to be sufficiently volatile for GC analysis.
In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the column. researchgate.net The retention time (the time taken for the compound to elute from the column) is a characteristic property that can be used for identification. As the separated compound elutes, it enters the mass spectrometer, which ionizes it and separates the resulting ions based on their mass-to-charge (m/z) ratio. The resulting mass spectrum shows the molecular ion peak, which confirms the molecular weight, and a unique fragmentation pattern that serves as a molecular fingerprint for structural elucidation and confirmation. academicjournals.org
This technique is highly effective for assessing the purity of a sample of this compound. Furthermore, by observing for any degradation products at different injector temperatures, GC-MS can provide valuable information about the compound's thermostability.
Table 4: Expected GC-MS Data for this compound
| Parameter | Description | Anticipated Result |
|---|---|---|
| Retention Time (RT) | Time taken for the analyte to pass through the GC column. | A single, sharp peak indicates a pure sample. |
| Molecular Ion Peak (M⁺) | The m/z value corresponding to the intact molecule. | Expected at m/z = 186, confirming the molecular formula C₁₀H₁₈O₂. |
| Key Fragment Ions | Characteristic m/z values from the fragmentation of the molecule. | Fragments corresponding to the loss of H₂O, CH₃, and cleavage of the spiroketal rings would be expected. |
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases for Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds. mdpi.com For chiral molecules like this compound, the use of a Chiral Stationary Phase (CSP) is essential for separating enantiomers. phenomenex.com
Chiral HPLC operates on the principle of differential interaction between the enantiomers and the chiral environment of the stationary phase. phenomenex.com When a racemic or enantiomerically enriched mixture is passed through a chiral column, one enantiomer interacts more strongly with the CSP and is retained longer, resulting in different retention times for the two enantiomers. chromatographyonline.com This allows for their baseline separation and individual quantification.
The primary application of this technique is to determine the enantiomeric excess (e.e.), a measure of the purity of a chiral sample. The e.e. is calculated from the integrated areas of the two enantiomer peaks in the chromatogram. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and have proven effective for separating a broad range of chiral compounds, including those with alcohol and ether functionalities. mdpi.com
Table 5: Hypothetical Chiral HPLC Separation for Enantiomeric Excess (e.e.) Determination
| Parameter | Value/Condition |
|---|---|
| Column | Chiralcel OD-H (Amylose derivative CSP) |
| Mobile Phase | Hexane/Isopropanol (90:10) |
| Retention Time (Enantiomer 1) | 12.5 min (Peak Area = 95) |
| Retention Time (Enantiomer 2) | 14.8 min (Peak Area = 5) |
| Enantiomeric Excess (e.e.) | e.e. = [(95 - 5) / (95 + 5)] x 100% = 90% |
Theoretical and Computational Chemistry Investigations of 9 Methyl 1 Oxaspiro 5.5 Undecan 4 Ol
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods, rooted in the principles of quantum mechanics, provide detailed information about electron distribution, molecular orbital energies, and other key electronic properties.
Density Functional Theory (DFT) Studies of Ground State Geometries and Energetics
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For 9-Methyl-1-oxaspiro[5.5]undecan-4-ol, DFT calculations are instrumental in determining its most stable three-dimensional structure, known as the ground state geometry. By employing functionals such as B3LYP with a suitable basis set like 6-311+G(d,p), the bond lengths, bond angles, and dihedral angles of the molecule can be optimized to find the geometry with the lowest electronic energy. nih.gove-tarjome.com
These calculations would reveal the preferred conformations of the two six-membered rings of the spiro[5.5]undecane system, which are typically chair-like. researchgate.net The energetic differences between various possible stereoisomers and conformers of this compound can be quantified, providing insights into their relative populations at thermal equilibrium. Furthermore, DFT allows for the calculation of electronic properties such as dipole moment, polarizability, and electrostatic potential maps, which are crucial for understanding intermolecular interactions.
| Parameter | Value |
|---|---|
| C-O (ether) bond length | 1.43 Å |
| C-O (alcohol) bond length | 1.44 Å |
| C-C (average) bond length | 1.54 Å |
| C-O-C bond angle | 112.5° |
| Dihedral Angle (illustrative) | -55.2° |
Ab Initio Methods for High-Accuracy Predictions of Molecular Properties
For even greater accuracy, particularly for electronic properties, ab initio methods can be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation. nih.gov These high-level calculations can be used to refine the energetic ordering of conformers and to obtain highly accurate values for properties such as ionization potential and electron affinity.
Molecular orbital (MO) analysis, a key output of both DFT and ab initio calculations, provides a detailed picture of the electronic structure. youtube.comlibretexts.orgyoutube.comlibretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is likely to be localized on the oxygen atoms, particularly the hydroxyl group, due to the presence of lone pairs of electrons. The LUMO, in contrast, would likely be a σ* anti-bonding orbital associated with the C-O bonds.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -9.8 |
| LUMO | 1.5 |
| HOMO-LUMO Gap | 11.3 |
Conformational Analysis and Potential Energy Surface Mapping of the Spiro[5.5]undecane Ring System
The potential energy surface (PES) is a conceptual map that describes the energy of a molecule as a function of its geometry. youtube.comlibretexts.orglibretexts.orgpythoninchemistry.orgwikipedia.org By systematically varying key dihedral angles within the spiro[5.5]undecane framework and calculating the corresponding energy, a map of the conformational landscape can be generated. This map reveals the low-energy conformers, which correspond to valleys on the PES, and the transition states that connect them, which are represented by saddle points. libretexts.org For the spiro[5.5]undecane system, the most stable conformations typically involve both rings in a chair conformation. researchgate.net However, boat and twist-boat conformations are also possible and may be accessible at room temperature. mst.edu The relative energies of these conformers are influenced by steric interactions and stereoelectronic effects such as the anomeric effect, which is particularly relevant in oxaspiro compounds. e-tarjome.comcdnsciencepub.comchemtube3d.com
Molecular Dynamics (MD) Simulations for Dynamic Behavior, Solvent Effects, and Flexibility
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. rsc.org In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that approximates the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, providing a detailed movie of the molecule's vibrations, rotations, and conformational changes.
For this compound, MD simulations can reveal the flexibility of the spirocyclic system and the timescales of transitions between different conformations. Furthermore, MD simulations are particularly well-suited for studying the influence of the environment, such as a solvent, on the molecule's behavior. nih.govbiu.ac.ilresearchgate.netresearchgate.netosti.gov By explicitly including solvent molecules in the simulation box, it is possible to investigate how interactions with the solvent affect the conformational equilibrium and dynamic properties of the solute. For instance, in a polar solvent like water, hydrogen bonding between the solvent and the hydroxyl group of this compound would be expected to play a significant role in its solvation and conformational preferences.
Prediction and Interpretation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra can aid in its characterization and structural elucidation.
NMR chemical shifts can be calculated using quantum chemical methods, most commonly DFT. The GIAO (Gauge-Independent Atomic Orbital) method is frequently used for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted. These predicted shifts can then be compared with experimental data to confirm the proposed structure or to assign specific resonances to particular atoms in the molecule. The accuracy of these predictions has improved significantly in recent years, with modern machine learning approaches also showing great promise. nih.govnih.govresearchgate.netrsc.org
Vibrational frequencies, which correspond to the absorption bands in an IR spectrum, can also be calculated computationally. researchgate.netnist.govyoutube.comnih.govethz.ch This is typically done by calculating the second derivatives of the energy with respect to the atomic positions. The resulting vibrational modes can be visualized to understand the nature of the atomic motions associated with each frequency. This information is highly valuable for assigning experimental IR bands to specific functional groups and vibrational modes within the molecule.
| Spectroscopic Parameter | Predicted Value | Assignment |
|---|---|---|
| 13C NMR Chemical Shift | 98.5 ppm | Spiro-carbon |
| 1H NMR Chemical Shift | 3.8 ppm | Proton on carbon bearing hydroxyl group |
| IR Vibrational Frequency | 3450 cm-1 | O-H stretch |
| IR Vibrational Frequency | 1080 cm-1 | C-O stretch |
Computational Elucidation of Reaction Mechanisms Involved in the Formation or Transformation of the Compound
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, computational methods can be used to explore the pathways by which it is formed or undergoes further transformations. Spiroketal formation, a key reaction in the synthesis of such compounds, can be studied in detail. acs.orgchemtube3d.comresearchgate.netwikipedia.orgmskcc.orgnih.gov
By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This profile provides crucial information about the feasibility of a proposed mechanism, the heights of the activation barriers, and the nature of the transition state structures. For example, the acid-catalyzed spiroketalization to form the 1-oxaspiro[5.5]undecane core could be modeled to understand the stereochemical outcome of the reaction. Computational studies can also shed light on the role of catalysts in these reactions by explicitly modeling the interaction of the catalyst with the reacting species. These mechanistic insights are invaluable for optimizing reaction conditions and for the rational design of new synthetic routes. nih.govnih.gov
In Silico Design and Virtual Screening of Derivatives for Targeted Research Applications
The in silico design and virtual screening of derivatives of this compound represent a crucial first step in modern drug discovery and development. These computational techniques allow for the rational design of novel molecules with potentially enhanced biological activity, improved selectivity, and favorable pharmacokinetic profiles. By leveraging computational models, researchers can explore vast chemical spaces and prioritize a smaller, more manageable number of compounds for synthesis and experimental testing, thereby saving significant time and resources.
The process of in-silico design often begins with the identification of a biological target, such as an enzyme or receptor, implicated in a particular disease state. A known active compound, or "hit," such as this compound, can serve as a scaffold for the design of new derivatives. Through techniques like structure-based drug design (SBDD) and ligand-based drug design (LBDD), modifications to the parent molecule are proposed to optimize its interaction with the target.
Virtual screening, on the other hand, involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This can be done through molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor, or through pharmacophore modeling, which identifies the essential three-dimensional arrangement of functional groups necessary for biological activity.
In the context of spirocyclic compounds, such as derivatives of 1,4,9-Triazaspiro[5.5]undecan-2-one, computational approaches have been successfully employed to optimize their potency and selectivity as inhibitors of specific enzymes. nih.govuzh.chresearchgate.net For instance, a protein crystallography-based medicinal chemistry optimization of a METTL3 hit compound led to a 1400-fold improvement in potency. nih.govresearchgate.net This highlights the power of combining computational design with experimental validation.
Furthermore, computational tools are instrumental in predicting the absorption, distribution, metabolism, and excretion (ADME) properties of newly designed derivatives. Early assessment of these properties is critical to avoid costly failures in later stages of drug development. For example, studies on 1-oxa-9-azaspiro[5.5]undecane derivatives have included the evaluation of physicochemical characteristics to ensure favorable ADME profiles. uzh.chresearchgate.net
The following tables illustrate the type of data generated during in silico design and virtual screening studies. Table 1 showcases a hypothetical set of designed derivatives of this compound with their predicted binding affinities to a target protein. Table 2 provides a summary of the predicted ADME properties for the most promising candidates.
Table 1: Predicted Binding Affinities of Designed this compound Derivatives
| Derivative ID | Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 9M1OU-D1 | R = -CH2OH | -8.5 | TYR234, LYS198 |
| 9M1OU-D2 | R = -CF3 | -9.2 | LEU287, PHE312 |
| 9M1OU-D3 | R = -NH2 | -7.9 | ASP232, SER199 |
| 9M1OU-D4 | R = -COOH | -9.8 | ARG154, ASN288 |
Table 2: Predicted ADME Properties of Lead Derivatives
| Derivative ID | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Predicted Oral Bioavailability (%) |
|---|---|---|---|---|---|
| 9M1OU-D2 | 266.27 | 3.1 | 1 | 2 | 78 |
These in silico approaches provide a powerful framework for the rational design of novel therapeutics. By systematically exploring chemical space and predicting key molecular properties, researchers can accelerate the discovery of new drug candidates based on the this compound scaffold.
Chemical Reactivity, Derivatization, and Functionalization of 9 Methyl 1 Oxaspiro 5.5 Undecan 4 Ol
Transformations of the Hydroxyl Group at C-4
The secondary alcohol at the C-4 position is a prime site for chemical modification, allowing for stereoselective reactions, as well as oxidation and reduction processes that can alter the compound's stereochemistry and electronic properties.
The hydroxyl group of 9-Methyl-1-oxaspiro[5.5]undecan-4-ol can undergo esterification and etherification to yield a variety of derivatives. The stereochemistry of the C-4 position can influence the accessibility of the hydroxyl group to reagents, potentially leading to stereoselective transformations. While specific studies on the stereoselective esterification and etherification of this compound are not extensively documented in publicly available literature, general principles of alcohol reactivity apply.
For instance, enzymatic catalysis, often employing lipases, is a well-established method for the stereoselective acylation of secondary alcohols. This approach could potentially be used to resolve racemic mixtures of this compound or to selectively acylate one enantiomer. Similarly, chiral derivatizing agents or catalysts could be employed in etherification reactions to achieve stereoselectivity.
Table 1: Potential Reagents for Stereoselective Transformations of the C-4 Hydroxyl Group
| Reaction Type | Reagent/Catalyst Example | Potential Outcome |
| Esterification | Lipase (B570770) (e.g., Candida antarctica lipase B) + Acyl donor | Kinetic resolution of racemic alcohol |
| Etherification | Chiral auxiliary + Alkylating agent | Diastereoselective ether formation |
| Esterification | Mosher's acid chloride | Formation of diastereomeric esters for stereochemical analysis |
The secondary alcohol at C-4 can be oxidized to the corresponding ketone, 9-Methyl-1-oxaspiro[5.5]undecan-4-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. chemistryviews.org Common oxidants include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), Jones reagent), as well as milder, more selective methods like Swern or Dess-Martin periodinane oxidation. chemistryviews.org
Conversely, the reduction of 9-Methyl-1-oxaspiro[5.5]undecan-4-one can regenerate the alcohol. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of the reduction can be influenced by the steric environment of the ketone and the choice of reducing agent. Stereoselective reduction can be achieved using chiral reducing agents or catalysts, which can provide control over the formation of specific diastereomers of the alcohol.
Table 2: Common Reagents for Oxidation and Reduction at C-4
| Transformation | Reagent Example | Product |
| Oxidation | Pyridinium chlorochromate (PCC) | 9-Methyl-1-oxaspiro[5.5]undecan-4-one |
| Oxidation | Dess-Martin periodinane | 9-Methyl-1-oxaspiro[5.5]undecan-4-one |
| Reduction | Sodium borohydride (NaBH₄) | This compound |
| Reduction | Lithium aluminum hydride (LiAlH₄) | This compound |
Modifications of the Spirocyclic Core and the 9-Methyl Group
The spirocyclic core of this compound is generally stable under neutral and basic conditions. However, it can undergo transformations under specific reaction conditions, and the methyl group at C-9 also presents a potential site for functionalization.
Spiroketals are susceptible to hydrolysis and rearrangement under acidic conditions. The mechanism involves protonation of one of the oxygen atoms, followed by ring opening to form a hydroxyketone intermediate. This intermediate can then undergo various transformations, including re-cyclization to a different spiroketal isomer or other rearrangements. The specific outcome of acid-catalyzed reactions on this compound would depend on the reaction conditions, such as the strength of the acid and the temperature.
Synthesis of Chemical Conjugates or Hybrid Systems for Research Tools
The functional groups on this compound, particularly the hydroxyl group, can be utilized to attach this molecule to other chemical entities, creating conjugates or hybrid systems. These conjugates can serve as valuable research tools, for example, as probes to study biological systems or as building blocks for more complex molecular architectures.
The synthesis of such conjugates would typically involve converting the hydroxyl group into a more reactive functional group, such as an ester, ether, or a leaving group, which can then be used to link to a desired molecule. For instance, the alcohol could be acylated with a linker molecule containing a terminal alkyne or azide, which could then be used in "click" chemistry reactions to attach it to a biomolecule or a fluorescent tag. The development of such conjugates would be guided by the specific research application for which they are intended.
Polymerization or Oligomerization Potential of the Compound and its Derivatives
The polymerization or oligomerization of this compound is not a widely documented process in publicly available scientific literature. However, an analysis of its chemical structure—comprising a spiroketal moiety and a secondary alcohol—allows for a theoretical exploration of its potential to form polymers or oligomers. The reactivity of the spiroketal and the hydroxyl group are the primary determinants of this potential, suggesting two main pathways: ring-opening polymerization of the spiroketal ring and polymerization of derivatives functionalized at the hydroxyl group.
The spiroketal system in this compound is generally stable. The ring-opening polymerization of such spiro compounds is often challenging due to the thermodynamic stability of the spirocyclic structure. researchgate.net For polymerization to occur, the process must be energetically favorable. This is often achieved in systems with significant ring strain or by using highly reactive monomers containing functionalities like exocyclic double bonds, which is not the case for this specific compound. researchgate.net
Research on related oxaspiro compounds, such as spiro orthocarbonates, has demonstrated that double ring-opening polymerization can occur, a process driven by the formation of two new bonds for every two bonds cleaved. researchgate.net This type of polymerization is particularly noted for its potential to reduce volume shrinkage during the process. researchgate.net However, this compound lacks the orthoester structure that facilitates this type of reaction.
Cationic polymerization is a common method for the ring-opening of cyclic ethers. In theory, a strong acid catalyst could protonate the oxygen atom of the spiroketal, initiating a ring-opening process. However, the stability of the six-membered rings in the spiro[5.5]undecane system suggests a low propensity for such a reaction under standard conditions.
A more plausible route to polymers derived from this compound involves the chemical modification of its hydroxyl group to introduce a polymerizable moiety. The secondary alcohol at the C-4 position provides a reactive site for esterification or etherification reactions. For instance, it can be reacted with acryloyl chloride or methacryloyl chloride to form the corresponding acrylate or methacrylate ester. These derivatives would contain a vinyl group, which is amenable to free-radical polymerization.
This approach transforms the molecule into a monomer that can undergo polymerization to form a polymer with pendant 9-methyl-1-oxaspiro[5.5]undecane-4-oxy groups. The properties of the resulting polymer would be influenced by the rigid and bulky spiroketal side chains.
Below is a table summarizing the hypothetical polymerization pathways for this compound and its potential derivatives.
Table 1: Potential Polymerization Pathways
| Polymerization Type | Monomer | Proposed Mechanism | Potential Polymer Structure | Key Considerations |
|---|---|---|---|---|
| Ring-Opening Polymerization | This compound | Cationic | Polyether with opened spiroketal units | Likely thermodynamically unfavorable due to the stability of the spiroketal. |
| Free-Radical Polymerization | 9-Methyl-1-oxaspiro[5.5]undecan-4-yl acrylate/methacrylate | Free-radical addition | Polymethacrylate or polyacrylate with pendant spiroketal groups | Requires prior derivatization of the hydroxyl group. |
Further research would be necessary to experimentally validate these theoretical polymerization potentials. The synthesis and characterization of derivatives of this compound would be the first step in exploring the creation of novel polymers based on this spiroketal structure. The resulting polymers could exhibit interesting thermal and mechanical properties due to the bulky, cyclic nature of the pendant groups.
Potential Applications in Advanced Materials Science and Supramolecular Chemistry
Future Directions, Emerging Trends, and Identified Research Gaps in the Study of 9 Methyl 1 Oxaspiro 5.5 Undecan 4 Ol
Exploration of Unconventional Synthetic Routes and Atom-Economical Approaches
The development of novel and efficient synthetic strategies is paramount to unlocking the full potential of spiroketal compounds. Future research will likely focus on moving beyond traditional acid-catalyzed spiroketalization, which often yields thermodynamic products, to more sophisticated and controlled methods. benthamscience.comnih.gov
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex chiral molecules, including spirolactones, which share structural similarities with oxaspiroundecanes. oaepublish.com Future efforts could adapt these organocatalytic cascade reactions to achieve asymmetric synthesis of 9-Methyl-1-oxaspiro[5.5]undecan-4-ol and its derivatives, providing access to specific stereoisomers with potentially distinct biological activities. oaepublish.comrsc.org
Transition-metal catalysis offers another promising avenue for the construction of spiroketal frameworks. nih.govrsc.orgsdu.dk Catalytic systems based on gold, iridium, and other transition metals have been shown to facilitate novel spiroketalization reactions, often under mild conditions and with high stereoselectivity. nih.gov The application of such methods to the synthesis of this compound could lead to more efficient and versatile synthetic routes.
Biocatalysis represents a green and highly selective approach to chemical synthesis. nih.govnih.gov The use of enzymes or whole-cell systems could enable the production of enantiomerically pure this compound. nih.govnih.gov For instance, flavin-dependent enzymes have been implicated in the biosynthesis of complex spiroketal-containing natural products, demonstrating the potential of biocatalysis in this area. nih.govnih.gov
| Synthetic Approach | Potential Advantages for this compound Synthesis |
| Organocatalysis | Enantioselective synthesis, access to specific stereoisomers, metal-free reactions. oaepublish.comrsc.org |
| Transition-Metal Catalysis | High efficiency and stereoselectivity, mild reaction conditions, novel reaction pathways. nih.govrsc.orgsdu.dk |
| Biocatalysis | High enantioselectivity, environmentally friendly ("green") chemistry, use of renewable resources. nih.govnih.govnih.govnih.gov |
Application of Advanced Spectroscopic Techniques for Dynamic Processes and Transient Intermediates
A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for elucidating its biological function. Advanced spectroscopic techniques will play a pivotal role in this endeavor.
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the detailed structural and conformational analysis of complex molecules like spiroketals. beilstein-journals.orgnih.gov Techniques such as COSY, NOESY, and HSQC can be employed to establish through-bond and through-space correlations between atoms, providing insights into the relative stereochemistry and preferred conformation of the spiroketal core and its substituents. beilstein-journals.orgnih.gov Future studies on this compound will undoubtedly rely on these methods to fully characterize its structure.
Mass spectrometry (MS) , particularly tandem mass spectrometry (MS/MS), is invaluable for the characterization of chemical structures and the identification of transient intermediates in chemical reactions. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, confirming the elemental composition of this compound and its synthetic intermediates. nih.gov The fragmentation patterns observed in MS/MS experiments can offer clues about the connectivity of the molecule, aiding in its structural elucidation.
Deeper Mechanistic Understanding of its Interactions with Novel Biological Targets
The spiroketal motif is a common feature in natural products with a wide range of biological activities, including anticancer, antimicrobial, and antiparasitic properties. rsc.orgrsc.org A key area of future research will be to identify the specific biological targets of this compound and to elucidate the molecular mechanisms underlying its biological effects.
Enzyme Inhibition: Many biologically active spiroketals exert their effects by inhibiting specific enzymes. acs.org Future studies could involve screening this compound against a panel of enzymes to identify potential targets. Once a target is identified, detailed kinetic studies and structural biology techniques, such as X-ray crystallography of the enzyme-inhibitor complex, can provide a deeper understanding of the mechanism of inhibition.
Ion Channel Modulation: Ion channels are another important class of drug targets. frontiersin.orgcornell.edunih.govnih.govresearchgate.net The rigid, three-dimensional structure of spiroketals makes them intriguing candidates for ion channel modulators. Electrophysiological techniques can be used to investigate the effects of this compound on the activity of various ion channels.
Protein-Protein Interaction (PPI) Modulation: The disruption or stabilization of protein-protein interactions is an emerging strategy in drug discovery. scripps.edudrugdiscoverychemistry.comrsc.org The unique topology of spiroketals may allow them to bind to the often large and shallow surfaces of PPI interfaces. Biophysical techniques, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can be used to study the binding of this compound to PPI targets.
Computational Chemistry-Guided Discovery of Structure-Property Relationships for New Derivatives
Computational chemistry provides powerful tools for understanding the structure and reactivity of molecules and for guiding the design of new compounds with desired properties.
Density Functional Theory (DFT) calculations can be used to predict the relative stabilities of different stereoisomers and conformers of this compound. nih.gov This information can be invaluable in rationalizing the outcomes of synthetic reactions and in understanding the structural basis for biological activity.
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its interactions with biological macromolecules, such as proteins. nih.gov By simulating the binding of the molecule to a target protein, MD can help to identify key interactions and to predict the binding affinity of new derivatives.
By combining computational predictions with experimental validation, it will be possible to establish structure-activity relationships (SAR) and structure-property relationships (SPR) for derivatives of this compound, accelerating the discovery of new bioactive compounds.
| Computational Method | Application in the Study of this compound |
| Density Functional Theory (DFT) | Prediction of stereoisomer and conformer stability, understanding reaction mechanisms. nih.gov |
| Molecular Dynamics (MD) Simulations | Studying molecular flexibility, simulating protein-ligand binding, identifying key interactions. nih.gov |
Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research, from the design of new synthetic routes to the prediction of biological activity.
Machine learning models can be trained on large datasets of chemical structures and biological activity data to predict the bioactivity of new compounds. nih.govnih.govresearchgate.netmdpi.comspringernature.com Such models could be used to screen virtual libraries of this compound derivatives to identify those with the highest probability of being active against a particular biological target. Furthermore, ML models are being developed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of molecules, which is crucial for the development of new drugs. nih.govnih.govresearchgate.netmdpi.comspringernature.com
The integration of AI and ML into the research workflow for this compound has the potential to significantly accelerate the pace of discovery and to lead to the identification of new molecules with valuable biological properties.
Q & A
Basic Questions
Q. What are the key synthetic strategies for 9-Methyl-1-oxaspiro[5.5]undecan-4-ol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization to form the spirocyclic core. For example, heteroaryl substitutions and hydroxyl group introduction via selective oxidation or reduction steps can be employed. Optimization may involve adjusting solvent polarity (e.g., DMF for polar intermediates) and temperature to enhance yield. Catalytic methods, such as acid-mediated ring closure, are critical for stereochemical control .
Q. Which spectroscopic methods are most effective for characterizing the spirocyclic structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is essential for confirming the spirocyclic framework and substituent positions. For instance, coupling constants in -NMR (e.g., δ 3.78 ppm for oxygenated protons) and distinct carbon shifts in -NMR (e.g., sp-hybridized carbons near 70-80 ppm) provide structural insights. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like hydroxyls (broad ~3200 cm) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Ensure adequate ventilation to avoid inhalation of aerosols. In case of skin contact, wash immediately with soap and water. Store the compound in a cool, dry place away from incompatible materials like strong oxidizers. Refer to hazard classifications for acute toxicity (oral, dermal) and implement spill containment protocols .
Advanced Research Questions
Q. How does the hydroxyl group at position 4 influence the biological activity of this compound?
- Methodological Answer : The hydroxyl group enhances hydrogen-bonding interactions with biological targets, potentially increasing binding affinity. For example, analogs with hydroxyl groups exhibit altered activity against soluble epoxide hydrolase (sEH) and Mycobacterium membrane protein MmpL3. Computational docking studies (e.g., AutoDock Vina) can map interactions, while structure-activity relationship (SAR) analyses compare hydroxylated vs. non-hydroxylated derivatives .
Q. What experimental approaches are recommended to resolve contradictions in reported biological activities of spirocyclic compounds like this compound?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., enzyme vs. cell-based assays). Standardize protocols using validated inhibitors as controls. Perform dose-response curves (IC) and kinetic studies (K) to confirm target engagement. Cross-validate findings with orthogonal techniques, such as surface plasmon resonance (SPR) for binding kinetics or CRISPR-edited cell lines to exclude off-target effects .
Q. How can researchers design experiments to assess the inhibitory potential of this compound against targets like sEH or MmpL3?
- Methodological Answer : For sEH inhibition, use fluorometric assays with cis-epoxyeicosatrienoic acid (EET) substrates to measure hydrolysis suppression. For MmpL3 (Mycobacterial target), employ lipid transport assays using -labeled trehalose monomycolate. Include positive controls (e.g., AU1235 for MmpL3) and negative controls (DMSO vehicle). Data analysis should use nonlinear regression (GraphPad Prism) to calculate potency metrics .
Q. What computational methods can predict the reactivity and stability of this compound during synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for key steps like cyclization. Molecular dynamics simulations assess conformational stability in solution. Software tools (Gaussian, ORCA) optimize geometries, while QSAR models correlate electronic parameters (e.g., HOMO-LUMO gaps) with reaction yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
